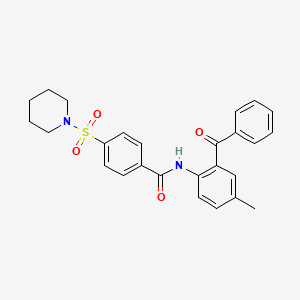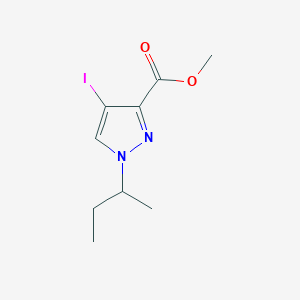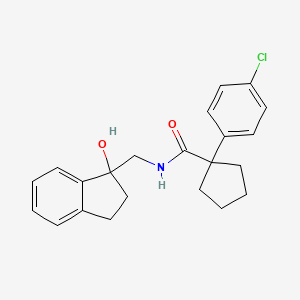![molecular formula C11H11BrN2O3 B2519948 Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate CAS No. 1461727-01-4](/img/structure/B2519948.png)
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate is a chemical compound with the molecular formula C11H11BrN2O3 and a molecular weight of 299.124 g/mol. . It is characterized by the presence of a bromophenyl group, a methoxycinnamaldehyde moiety, and a prop-2-enoate ester group.
Preparation Methods
The synthesis of Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate typically involves the reaction of 4-bromoaniline with methoxycinnamaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with methyl acrylate to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The methoxycinnamaldehyde moiety may also play a role in modulating biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Methyl 3-({[amino(4-bromophenyl)methylidene]amino}oxy)prop-2-enoate can be compared with similar compounds such as:
Methyl 3-({[amino(4-chlorophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-({[amino(4-fluorophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-({[amino(4-iodophenyl)methylidene]amino}oxy)prop-2-enoate: Similar structure but with an iodine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different biological activities due to the varying halogen atoms .
Properties
CAS No. |
1461727-01-4 |
|---|---|
Molecular Formula |
C11H11BrN2O3 |
Molecular Weight |
299.12 g/mol |
IUPAC Name |
methyl 3-[[amino-(4-bromophenyl)methylidene]amino]oxyprop-2-enoate |
InChI |
InChI=1S/C11H11BrN2O3/c1-16-10(15)6-7-17-14-11(13)8-2-4-9(12)5-3-8/h2-7H,1H3,(H2,13,14) |
InChI Key |
SNCNDOBWQGNBJM-UHFFFAOYSA-N |
SMILES |
COC(=O)C=CON=C(C1=CC=C(C=C1)Br)N |
Canonical SMILES |
COC(=O)C=CON=C(C1=CC=C(C=C1)Br)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B2519867.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2519871.png)

![(6S,8R)-2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2519874.png)

![1-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]-4-methylpiperidine](/img/structure/B2519877.png)

![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)
![2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2519882.png)


![methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2519887.png)

